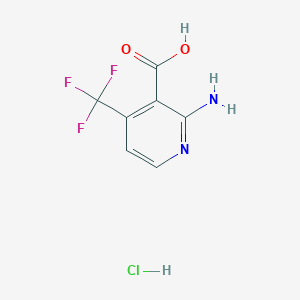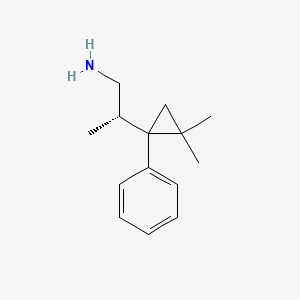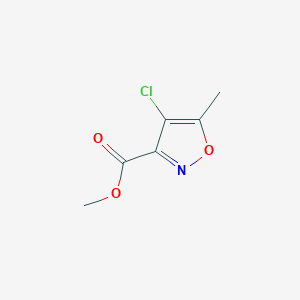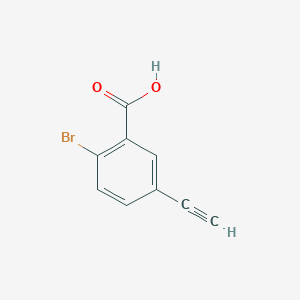
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C34H29ClN4O6 and its molecular weight is 625.08. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization in Antimicrobial Research
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : This study involved the synthesis of new quinazoline derivatives, evaluated for their antibacterial and antifungal activities. The research demonstrated the potential of these compounds in combating various microbial strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Development of Antitumor Agents
- Synthesis, Antitumor Activity and Molecular Docking Study of Some Novel 3-Benzyl-4(3H)Quinazolinone Analogues : This research focused on the synthesis of quinazolinone analogues, their evaluation for in vitro antitumor activity, and molecular docking studies. Some compounds exhibited significant antitumor activity, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Investigations in Anticonvulsant Activities
- Synthesis, in Vivo and in Silico Anticonvulsant Activity Studies of New Derivatives of 2-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)acetamide : This study explored the anticonvulsant properties of new quinazolinone derivatives. The compounds showed promise in treating convulsive syndrome in mice, suggesting their potential use as anticonvulsants (El Kayal et al., 2019).
Applications in Antimicrobial Synthesis
- Synthesis and Antimicrobial Activity of 2-[2-(2,6-Dichloro Phenyl)amino]benzyl-3-(5-Substituted Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl-amino)-6,8-Dibromoquinazolin-4(3H)ones : This research synthesized a series of quinazolinone derivatives and evaluated their antibacterial and antifungal activities, demonstrating their potential in combating various microbial infections (Patel, Patel, & Barat, 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-((4-chlorophenethyl)carbamoyl)benzaldehyde, which is synthesized from 4-chlorobenzaldehyde and 4-chlorophenethylamine. The second intermediate is 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid, which is synthesized from 2-aminobenzoic acid and the first intermediate. The final product is then synthesized by coupling the second intermediate with methyl iodide and sodium hydride.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenethylamine", "2-aminobenzoic acid", "methyl iodide", "sodium hydride" ], "Reaction": [ "Synthesis of 4-((4-chlorophenethyl)carbamoyl)benzaldehyde:", "- 4-chlorobenzaldehyde is reacted with 4-chlorophenethylamine in the presence of acetic acid and acetic anhydride to form the imine intermediate.", "- The imine intermediate is then reduced with sodium borohydride to form 4-((4-chlorophenethyl)carbamoyl)benzaldehyde.", "Synthesis of 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid:", "- 4-((4-chlorophenethyl)carbamoyl)benzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to form the amide intermediate.", "- The amide intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline in the presence of acetic anhydride and pyridine to form the second intermediate, 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid.", "Synthesis of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate:", "- The second intermediate is reacted with methyl iodide and sodium hydride in the presence of DMF to form the final product, methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate." ] } | |
Numéro CAS |
899908-94-2 |
Nom du produit |
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate |
Formule moléculaire |
C34H29ClN4O6 |
Poids moléculaire |
625.08 |
Nom IUPAC |
methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |
Clé InChI |
GWPJMHVNKLGKOP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)



![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2418321.png)
![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)

![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2418328.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)